molecular formula C11H12O4 B4570604 1-(3,4-Dimethoxyphenyl)propane-1,2-dione

1-(3,4-Dimethoxyphenyl)propane-1,2-dione

Cat. No.: B4570604
M. Wt: 208.21 g/mol
InChI Key: CWGHXUXZAZZJAA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)propane-1,2-dione is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of two methoxy groups attached to a phenyl ring and a propane-1,2-dione moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)propane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of ionic organic solids as catalysts has been explored for the synthesis of similar compounds .

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)propane-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of the dione moiety can yield diols or alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)propane-1,2-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHXUXZAZZJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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